molecular formula C14H24Ge2O B14676058 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one CAS No. 38860-13-8

1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one

Cat. No.: B14676058
CAS No.: 38860-13-8
M. Wt: 353.6 g/mol
InChI Key: WOIVPRZHTPZTIN-UHFFFAOYSA-N
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Description

1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one is an organogermanium compound with the molecular formula C14H24Ge2O. This compound features a phenyl group attached to a central ethanone structure, which is further substituted with two trimethylgermyl groups.

Preparation Methods

The synthesis of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.

    Medicine: The compound is being investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.

    Industry: It is used in the development of advanced materials, including semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition of certain enzymatic activities or the activation of specific signaling cascades, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one can be compared with other organogermanium compounds, such as:

    Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a central germanium atom.

    Triphenylgermane: Contains three phenyl groups attached to a germanium atom, offering different reactivity and applications.

    Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms attached to germanium, used in various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds .

Properties

CAS No.

38860-13-8

Molecular Formula

C14H24Ge2O

Molecular Weight

353.6 g/mol

IUPAC Name

1-phenyl-2,2-bis(trimethylgermyl)ethanone

InChI

InChI=1S/C14H24Ge2O/c1-15(2,3)14(16(4,5)6)13(17)12-10-8-7-9-11-12/h7-11,14H,1-6H3

InChI Key

WOIVPRZHTPZTIN-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C(C(=O)C1=CC=CC=C1)[Ge](C)(C)C

Origin of Product

United States

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